5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-amino-N,N-diethyl-2,3-difluoro-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O2S/c1-4-15(5-2)18(16,17)9-6-8(14)7(3)10(12)11(9)13/h6H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXZVLVJMSUNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C(=C1)N)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Preparation
The sulfonyl chloride precursor, N,N-diethylsulfonyl chloride, can be prepared by chlorination of the corresponding sulfonic acid or sulfonate esters.
Chlorination is typically performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under anhydrous conditions.
Coupling Reaction
The coupling of 2,3-difluoro-4-methylaniline with N,N-diethylsulfonyl chloride is conducted in an organic solvent such as acetonitrile or dichloromethane.
The reaction is usually carried out at low to moderate temperatures (0°C to room temperature) to control reaction rate and minimize side reactions.
A base such as triethylamine or pyridine is added to neutralize the hydrogen chloride formed during the reaction.
The reaction proceeds via nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, forming the sulfonamide bond.
The product is isolated by aqueous workup and purified by crystallization or chromatography.
Amination at the 5-Position
The amino group at the 5-position can be introduced by:
Direct nitration of the sulfonamide followed by reduction of the nitro group to the amine.
Alternatively, starting from a 5-amino substituted aniline precursor allows direct sulfonylation without further modification.
Reduction methods include catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) or chemical reduction using agents such as iron and hydrochloric acid or tin(II) chloride.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fluorination of 4-methylaniline | Electrophilic fluorination reagents (e.g., Selectfluor) | 0-25°C | 2-6 hours | 60-75 | Controlled to avoid over-fluorination |
| Preparation of N,N-diethylsulfonyl chloride | Chlorination of corresponding sulfonic acid with SOCl2 | Reflux (~70°C) | 3-5 hours | 70-85 | Anhydrous conditions critical |
| Sulfonamide formation | 2,3-difluoro-4-methylaniline + N,N-diethylsulfonyl chloride + base (triethylamine) | 0-25°C | 4-24 hours | 65-80 | Stirring in acetonitrile or DCM; base neutralizes HCl |
| Nitration (if needed) | HNO3/H2SO4 mixture | 0-5°C | 1-2 hours | 50-70 | For introduction of nitro group at 5-position |
| Reduction of nitro to amino | Pd/C catalyst, H2 gas or chemical reductants | Room temp to 50°C | 2-6 hours | 80-95 | High selectivity for amino group formation |
Research Findings and Optimization Notes
Solvent choice : Acetonitrile and dichloromethane are preferred solvents for sulfonamide formation due to their ability to dissolve both reactants and facilitate nucleophilic substitution.
Temperature control : Maintaining low temperatures during sulfonylation reduces side reactions such as sulfonyl chloride hydrolysis or overreaction.
Base selection : Triethylamine is commonly used for acid scavenging; however, pyridine can also act as both solvent and base.
Purification : The crude product often requires recrystallization from solvents such as ethanol or ethyl acetate to achieve high purity.
Yields : Overall yields for the multi-step process range from 40% to 75%, depending on the efficiency of each step and purity of intermediates.
Alternative routes : Some patents describe condensation of chlorosulfonyl intermediates with substituted anilines at elevated temperatures (up to 70°C) for several days to improve yields.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol under specific conditions.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 5-Nitro-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide.
Reduction: 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfinamide.
Substitution: 5-Amino-N,N-diethyl-2-fluoro-3-methoxy-4-methylbenzene-1-sulfonamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique substitution pattern allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide is studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine
Medically, sulfonamides are known for their antibacterial properties. This compound is investigated for its potential to inhibit bacterial growth by interfering with folic acid synthesis.
Industry
In industry, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include sulfonamides with heterocyclic, aromatic, or aliphatic substituents (Table 1).
Table 1: Structural Comparison of Selected Sulfonamides
Key Observations:
- N,N-Diethyl vs. N,N-Dimethyl : The diethyl group in the target compound may improve lipid solubility and tissue penetration compared to dimethyl analogues (e.g., tolylfluanid), though at the cost of steric hindrance .
- Amino Group Position: The 5-amino group in the target compound contrasts with the 4-amino position in benzenesulfonamides (e.g., ), which could alter hydrogen-bonding interactions in biological systems .
Physicochemical Properties
Solubility :
Stability :
Biological Activity
5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This article focuses on the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,3-difluoro-4-methylbenzenesulfonyl chloride with diethylamine and ammonia. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR Spectroscopy | Chemical shifts corresponding to amine and sulfonamide groups observed. |
| Mass Spectrometry | Molecular ion peak at m/z indicative of the expected molecular weight. |
| IR Spectroscopy | Characteristic sulfonamide stretching vibrations detected. |
Antibacterial Properties
Research has demonstrated that sulfonamides exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The specific compound this compound was tested against strains such as Escherichia coli and Staphylococcus aureus.
Case Study: Antibacterial Efficacy
In a study published in PMC, the antibacterial activity of several sulfonamide derivatives was evaluated. The results indicated that compounds similar to this compound exhibited zones of inhibition ranging from 25 mm to 35 mm against E. coli, with minimal inhibitory concentration (MIC) values around 7.81 µg/mL, comparable to established antibiotics such as ciprofloxacin .
The mechanism by which sulfonamides exert their antibacterial effects primarily involves the inhibition of bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), these compounds inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial growth and replication.
Anticancer Activity
Emerging research has also explored the anticancer potential of sulfonamide derivatives. A recent study indicated that certain structural modifications in sulfonamides can enhance their cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups showed increased activity against human cancer cells .
Table 2: Anticancer Activity Overview
| Compound | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| This compound | HT29 (Colon Cancer) | 10–30 | Moderate |
| Similar Sulfonamide Derivative | U251 (Glioblastoma) | <20 | High |
Q & A
Q. What are the standard synthetic protocols for 5-amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including sulfonylation, fluorination, and amination. A common approach is to start with a dichlorobenzene precursor, followed by selective fluorination using agents like KF/18-crown-6 in DMF at 100–120°C . The diethylamine group is introduced via nucleophilic substitution under anhydrous conditions. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of precursor to diethylamine) and inert atmospheres to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) improves purity (>95%) .
Q. How can structural ambiguities in sulfonamide derivatives be resolved using spectroscopic techniques?
- NMR : H and F NMR are critical for confirming substituent positions. For example, the deshielding of aromatic protons at δ 7.2–7.8 ppm indicates fluorine substitution .
- Mass Spectrometry : High-resolution ESI-MS can distinguish between sulfonamide isomers by precise mass-to-charge ratios (e.g., [M+H] at m/z 345.0924).
- X-ray Crystallography : Resolves spatial arrangements, as demonstrated in analogous compounds like N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, where crystal packing revealed unexpected "double" sulfonamide formation .
Q. What are the primary research applications of this compound in medicinal chemistry?
The sulfonamide moiety and fluorine substituents make it a candidate for enzyme inhibition studies (e.g., carbonic anhydrase) and antimicrobial agents. Its lipophilicity (logP ≈ 2.8) and hydrogen-bonding capacity enable membrane penetration, as seen in related compounds tested against E. coli and S. aureus .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model electronic properties:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (<4 eV) suggest electrophilic susceptibility at the amino group.
- Solvent Effects : Polarizable Continuum Models (PCM) in water or DMSO show enhanced solvation stabilization (ΔG ≈ −15 kcal/mol) .
- Docking Studies : Molecular docking with COX-2 (PDB: 5KIR) predicts binding affinity (ΔG ≈ −9.2 kcal/mol) via sulfonamide-oxygen interactions .
Q. How should researchers address contradictory spectral data during structural characterization?
Case Study: A study on N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide revealed unexpected "double" sulfonamide formation via X-ray diffraction, contradicting NMR-based initial assignments .
- Resolution Strategy :
- Cross-validate with C NMR and DEPT-135 to confirm quaternary carbons.
- Use 2D NMR (HSQC, HMBC) to map H-C correlations.
- Compare experimental IR spectra (S=O stretches at 1150–1250 cm) with computational predictions .
Q. What experimental design considerations are critical for studying environmental degradation pathways?
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 2–12) at 25–50°C, monitoring via HPLC-UV (λ = 254 nm). Half-lives (t) range from 48 h (pH 7) to <6 h (pH 12) for similar sulfonamides .
- Photodegradation : Use UV-C lamps (254 nm) in aqueous solutions; LC-MS identifies byproducts like 2,3-difluoro-4-methylphenol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
